

An In-depth Technical Guide to the Chemical Properties of 4-Phthalimidobutyronitrile

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Compound of Interest

Compound Name: 4-Phthalimidobutyronitrile

Cat. No.: B1331353

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Abstract

4-Phthalimidobutyronitrile, also known as 4-(1,3-dioxoisindolin-2-yl)butanenitrile, is a chemical compound with the CAS number 3184-61-0. It is characterized by a molecular formula of $C_{12}H_{10}N_2O_2$ and a molecular weight of 214.23 g/mol. [1] This technical guide provides a comprehensive overview of the known chemical and physical properties of **4-Phthalimidobutyronitrile**, including its synthesis, reactivity, and potential applications in organic synthesis and pharmaceutical research. While it is recognized as a valuable building block, detailed experimental data on its properties remain somewhat limited in publicly accessible literature. [2]

Chemical and Physical Properties

4-Phthalimidobutyronitrile is a white to off-white solid at room temperature. [2] It has limited solubility in water. [2] The following table summarizes its key physical and chemical properties.

Property	Value	Source(s)
CAS Number	3184-61-0	[1]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	214.23 g/mol	[1]
Appearance	White to off-white solid	[2]
Boiling Point	403.9 °C at 760 mmHg (Predicted)	[2]
Density	1.286 g/cm ³ (Predicted)	[2]
Flash Point	198.1 °C (Predicted)	[2]
Water Solubility	Limited	[2]
Melting Point	Not available	
pKa	Not available	

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Phthalimidobutyronitrile** are not readily available in the surveyed literature. However, based on the chemical structure, the following characteristic spectral features can be anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the butyronitrile chain. The aromatic protons would likely appear as a multiplet in the range of 7.5-8.0 ppm. The methylene group attached to the nitrogen (α -CH₂) would be expected around 3.8 ppm, the adjacent methylene group (β -CH₂) around 2.1 ppm, and the methylene group next to the nitrile (γ -CH₂) around 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would feature characteristic peaks for the carbonyl carbons of the phthalimide group at approximately 168 ppm. The aromatic carbons would resonate in the region of 123-134 ppm. The carbon of the nitrile group is expected around 119 ppm. The aliphatic carbons would appear at approximately 37 ppm (α -C), 24 ppm (β -C), and 16 ppm (γ -C).

Infrared (IR) Spectroscopy

The IR spectrum of **4-Phthalimidobutyronitrile** would be expected to exhibit strong absorption bands for the carbonyl groups of the imide function around 1770 cm^{-1} and 1710 cm^{-1} . A sharp, medium-intensity band corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretching vibration should be observable around 2245 cm^{-1} . Aromatic C-H stretching vibrations would likely be seen above 3000 cm^{-1} , while aliphatic C-H stretching would appear just below 3000 cm^{-1} .

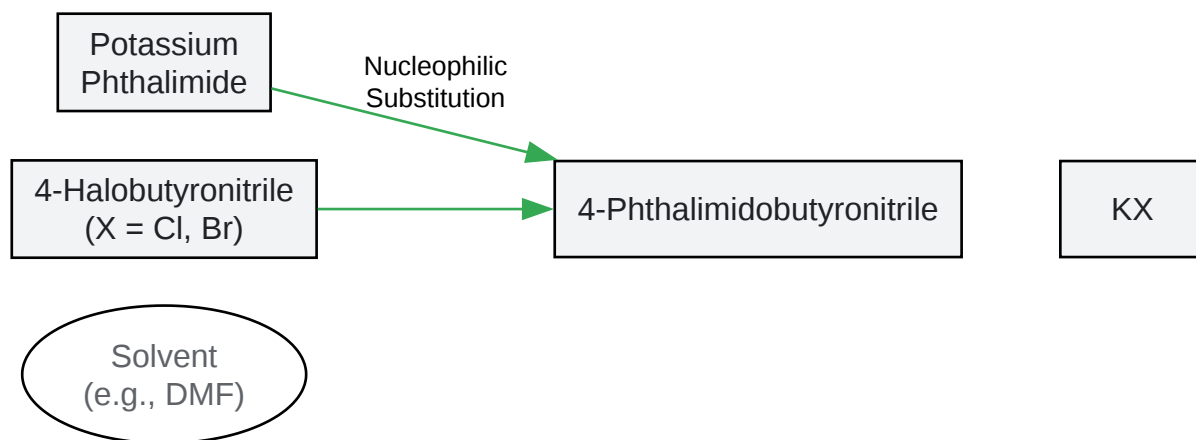
Mass Spectrometry

The mass spectrum would show the molecular ion peak (M^+) at m/z 214. Fragmentation would likely involve the loss of the butyronitrile side chain and cleavage of the phthalimide ring.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-Phthalimidobutyronitrile** is not extensively documented in readily available literature, a general synthetic approach can be inferred from standard organic chemistry principles.

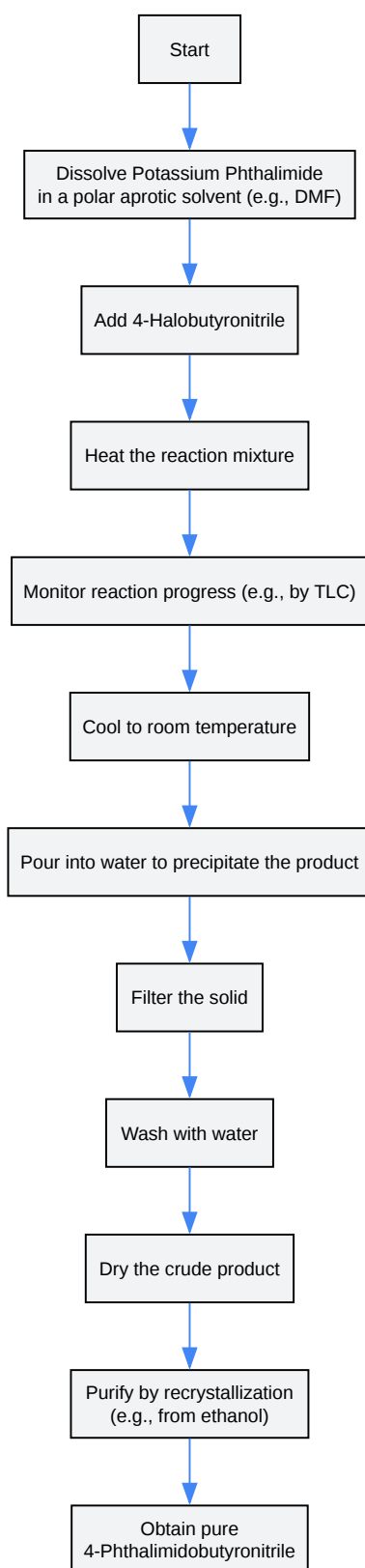
A plausible synthetic route involves the nucleophilic substitution reaction between potassium phthalimide and 4-chlorobutyronitrile or 4-bromobutyronitrile. This reaction is a variation of the Gabriel synthesis of primary amines.

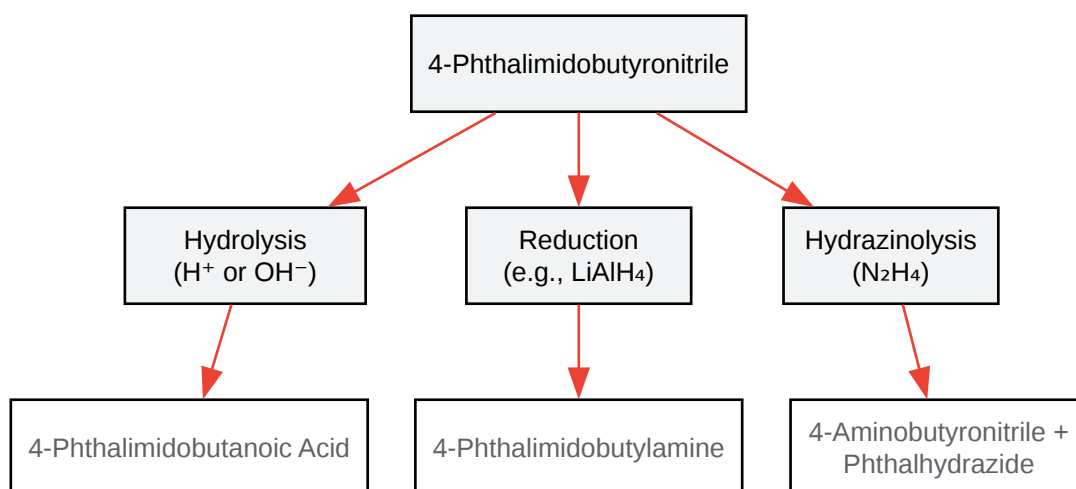


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General Synthetic Scheme

Experimental Workflow:





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References

- 1. 3184-61-0[4-(1,3-Dioxoisindolin-2-yl)butanenitrile]BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
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